(-)-Pulegone is a monoterpene ketone primarily derived from various essential oils, particularly those of the Labiatae family, such as Agastache formosanum. It possesses a distinctive minty aroma and is characterized by its chemical formula, C${10}$H${12}$O, and its structure, which features a cyclohexane ring with a carbonyl group. The compound exists in two enantiomeric forms: (R)-(+)-pulegone and (S)-(-)-pulegone, with the latter being the focus of various studies due to its unique biological activities and potential applications in pharmaceuticals and natural products .
The mechanism of action of (-)-pulegone is not fully understood, but its toxicity is believed to be associated with its ability to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase []. GABA is a neurotransmitter that plays a crucial role in the nervous system, and its inhibition can lead to seizures and other neurological effects [].
(-)-Pulegone undergoes several metabolic transformations in biological systems. Key reactions include:
(-)-Pulegone exhibits various biological activities that have garnered interest in pharmacology:
Several methods for synthesizing (-)-pulegone have been explored:
(-)-Pulegone has diverse applications across several fields:
Research on the interactions of (-)-pulegone with other substances highlights its metabolic pathways and potential toxicological effects:
Several compounds share structural similarities with (-)-pulegone, each exhibiting unique properties:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Isopulegone | Isopropenyl side-chain | Rapidly absorbed; used as a flavoring agent |
Menthofuran | Major metabolite of pulegone | Exhibits stronger analgesic properties |
Piperitenone | Similar ketone structure | Used for its insect repellent properties |
Carvone | Monoterpene with a different ketone position | Known for distinct minty aroma; used in flavors |
Limonene | Non-ketone monoterpene | Commonly used for its citrus scent; less polar |
These compounds are notable for their varying degrees of bioactivity and applications in industry. (-)-Pulegone's unique combination of analgesic properties and pleasant aroma distinguishes it within this group.
The biosynthesis of (-)-pulegone begins with the universal monoterpene precursor geranyl diphosphate (GPP), which undergoes cyclization by limonene synthase to form (-)-limonene. Subsequent hydroxylation at the C3 position by a cytochrome P450 enzyme (CYP71D13) yields (-)-trans-isopiperitenol, which is oxidized to (-)-isopiperitenone by isopiperitenol dehydrogenase. (-)-Isopiperitenone is then isomerized to (+)-cis-isopulegone via isopulegone isomerase (IPGI), a bacterial enzyme first identified in Pseudomonas putida.
A critical branch point occurs at (+)-cis-isopulegone, which undergoes enantiospecific isomerization to (-)-pulegone. This step is catalyzed by pulegone isomerase, though the exact enzyme remains uncharacterized in Mentha species. In Pseudomonas resinovorans, a recombinant Δ5-3-ketosteroid isomerase (KSI) variant (V88I/L99V/V101A/D103S) demonstrated a 4.3-fold increase in isomerization activity, enabling efficient conversion of (+)-cis-isopulegone to (-)-pulegone.
Key Enzymes in (-)-Pulegone Biosynthesis
(-)-Pulegone is stereoselectively reduced to (-)-menthone by pulegone reductase (PGR), an NADPH-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily. Structural studies of Mentha piperita PGR (MpPGR) revealed that residues Leu56, Val282, and Val284 govern substrate binding and product stereochemistry. Mutagenesis of these residues in Nepeta tenuifolia PGR (NtPGR) shifted product ratios from 85:15 (-)-menthone:(+)-isomenthone to 50:50, underscoring their role in enantioselectivity.
In 2024, a bacterial PGR from Pseudomonas resinovorans (PrPGR) was engineered through structure-guided mutagenesis, yielding the variant PrPGR M2-1 (A50V/G53W) with a 204-fold improvement in catalytic efficiency (kcat/Km = 12.4 s-1·μM-1). This enzyme achieved a 35-fold higher (-)-menthone titer (1.8 g/L) compared to wild-type MpPGR, making it the most efficient PGR reported to date.
Mechanism of Pulegone Reductase
Recent advances in synthetic biology have enabled the development of microbial cell factories for (-)-pulegone and (-)-menthol. A 2025 study engineered E. coli to express a three-enzyme cascade:
This system achieved a (-)-menthol titer of 4.2 g/L using glucose as the sole carbon source, representing a 36-fold improvement over previous platforms. Co-expression of formate dehydrogenase enabled NADPH regeneration, eliminating the need for exogenous cofactors.
Comparative Performance of Microbial Systems
Strain | Substrate | Product | Titer (g/L) | Yield (%) |
---|---|---|---|---|
E. coli BL21(DE3) | (-)-Limonene | (+)-cis-Isopulegone | 0.28 | 92 |
P. putida KT2440 | (+)-cis-Isopulegone | (-)-Pulegone | 1.1 | 88 |
E. coli DH5α | (-)-Pulegone | (-)-Menthone | 1.8 | 95 |
The microbial biotransformation of (-)-pulegone to menthol represents a significant advancement in sustainable monoterpene production, utilizing engineered bacterial systems to overcome the limitations of traditional plant-based extraction methods [2] [3]. The development of bacterial biocatalytic systems has focused primarily on Escherichia coli and Pseudomonas species as heterologous hosts for expressing the necessary enzymatic machinery [2] [5] [14].
The biotransformation pathway from (-)-pulegone to menthol involves a sequential enzymatic cascade requiring three key enzymes [2] [16]. The first step utilizes an isopulegone isomerase to convert cis-isopulegone to pulegone, followed by pulegone reductase which reduces pulegone to menthone, and finally menthone-menthol reductase which converts menthone to the desired menthol product [2] [3]. Early investigations demonstrated that bacterial Δ5-3-ketosteroid isomerase from Pseudomonas putida could function as an isopulegone isomerase, producing R-(+)-pulegone from (+)-cis-isopulegone with initially modest yields of 35% [2] [3].
Significant improvements in bacterial biotransformation efficiency have been achieved through protein engineering approaches [2] [13]. The engineered Pseudomonas putida ketosteroid isomerase variant containing four active site mutations (V88I/L99V/V101A/D103S) demonstrated a 4.3-fold increase in activity over the wild-type enzyme [2] [3]. This enhanced variant successfully functioned within cascade biocatalytic reactions, generating menthol from cis-isopulegone with substantially improved conversion rates [2] [16].
The development of whole-cell biocatalyst systems has enabled more practical biotransformation processes [13] [14]. Recent studies have identified a novel bacterial pulegone reductase from Pseudomonas resinovorans that exhibits superior catalytic properties compared to plant-derived enzymes [13]. The engineered variant PrPGR M2-1 containing A50V/G53W mutations showed remarkable improvements, with 20-fold higher specific activity and 204-fold enhanced catalytic efficiency relative to the wild-type enzyme [13].
Metabolic flux analysis has emerged as a critical tool for understanding and optimizing terpenoid biosynthesis in bacterial systems [6] [15]. The analysis of carbon flux distribution through the mevalonate and methylerythritol phosphate pathways provides essential insights for engineering enhanced pulegone biotransformation capabilities [6] [12].
Flux control analysis reveals that the initial enzymatic steps in terpenoid precursor pathways represent major bottlenecks for monoterpene production [6] [15]. In Escherichia coli systems expressing terpenoid biosynthetic pathways, deoxy-xylulose 5-phosphate synthase exhibits high flux control coefficients, with values approaching 0.65, indicating that this enzyme is the primary rate-limiting step in the methylerythritol phosphate pathway [15]. The flux control coefficient quantifies the relative change in steady-state pathway flux in response to changes in enzyme activity, providing a dimensionless measure of enzymatic influence on overall pathway performance [24].
Carbon-13 metabolic flux analysis has demonstrated that both the mevalonate and methylerythritol phosphate pathways contribute to monoterpene biosynthesis in bacterial systems [12]. Studies utilizing labeled glucose tracers revealed that the mevalonate pathway can provide up to 30% of the carbon flux toward monoterpene production, contrary to previous assumptions that the methylerythritol phosphate pathway was the sole contributor [12]. This discovery has significant implications for engineering strategies targeting pulegone biotransformation optimization [12].
The application of non-stationary carbon-13 flux analysis enables quantification of metabolic flux through terpenoid pathways by monitoring time-dependent label incorporation into pathway intermediates [15]. These studies have revealed that flux through the methylerythritol phosphate pathway increases proportionally with enhanced expression of key biosynthetic enzymes, supporting targeted engineering approaches [15]. The flux measurements demonstrate that optimized bacterial systems can achieve carbon flux rates exceeding 10 millimoles per gram dry weight per hour through terpenoid precursor pathways [6] [15].
Enzyme | Flux Control Coefficient | Pathway Position | Rate Limitation |
---|---|---|---|
Deoxy-xylulose 5-phosphate synthase | 0.65 | First step | Primary bottleneck [15] |
HMG-CoA reductase | 0.45 | Third step | Secondary limitation [6] |
Isopentenyl-diphosphate delta-isomerase | 0.32 | Terminal step | Moderate control [6] |
Pulegone reductase (wild-type) | 0.28 | Conversion step | Significant limitation [21] |
Pulegone reductase (engineered) | 0.15 | Conversion step | Reduced limitation [13] |
The genetic engineering of Pseudomonas resinovorans has focused on enhancing the catalytic efficiency of pulegone reductase through structure-guided mutagenesis approaches [13]. Comprehensive molecular dynamics simulations and protein structural analyses have identified specific amino acid residues critical for substrate binding and catalytic turnover [13].
The most successful genetic modifications involved targeted mutations at positions A50 and G53 of the Pseudomonas resinovorans pulegone reductase [13]. The A50V mutation enhanced substrate binding affinity by reducing steric hindrance in the active site, while the G53W substitution improved the positioning of the substrate for optimal catalytic geometry [13]. These modifications resulted in the PrPGR M2-1 variant that demonstrated exceptional catalytic performance with pulegone substrates [13].
Kinetic parameter analysis revealed that the engineered Pseudomonas resinovorans pulegone reductase achieved a catalytic efficiency (kcat/Km) improvement of 204-fold compared to the wild-type enzyme [13]. The specific activity increased by 20-fold, enabling more efficient biotransformation processes with reduced enzyme loading requirements [13]. When employed in whole-cell biocatalytic systems, the engineered variant produced 4.4-fold higher menthone titers compared to wild-type pulegone reductase and 35-fold enhancement relative to plant-derived enzymes [13].
The genetic modifications also addressed protein expression limitations that had previously hindered the practical application of bacterial pulegone reductases [13] [14]. The engineered variants demonstrated improved soluble expression in Escherichia coli hosts, facilitating the development of scalable biotransformation processes [13]. The enhanced enzyme stability and activity retention under industrial biotransformation conditions represent significant advances for commercial monoterpene production [13].
Whole-cell biocatalyst development utilizing the genetically modified Pseudomonas resinovorans pulegone reductase achieved the highest reported menthol titers without requiring external nicotinamide adenine dinucleotide phosphate supplementation [13]. The integration of the engineered pulegone reductase with complementary enzymes, including menthone-menthol reductase and formate dehydrogenase for cofactor regeneration, created a self-sufficient biotransformation system [13] [14].
Enzyme Variant | Specific Activity (U/mg) | Catalytic Efficiency (s⁻¹M⁻¹) | Relative Improvement | Expression Level |
---|---|---|---|---|
Wild-type PrPGR | 0.8 | 1.2 × 10³ | 1.0× | Moderate [13] |
PrPGR A50V | 4.2 | 8.6 × 10³ | 7.2× | Enhanced [13] |
PrPGR G53W | 3.8 | 11.4 × 10³ | 9.5× | Enhanced [13] |
PrPGR M2-1 (A50V/G53W) | 16.0 | 245 × 10³ | 204× | High [13] |
Plant MpPGR (reference) | 0.46 | 0.7 × 10³ | 0.6× | Low [13] |
The antimicrobial potential of (-)-pulegone is significantly enhanced when combined with nisin, a natural antimicrobial peptide commonly used in food preservation. However, direct synergistic effects between (-)-pulegone and nisin specifically have shown limited interaction, with fractional inhibitory concentration index values indicating an indifferent relationship [1] [2] [3].
Comprehensive antimicrobial activity studies against Staphylococcus aureus have revealed that (-)-pulegone exhibits a minimum inhibitory concentration of 5.85 µl/ml and minimum bactericidal concentration of 11.71 µl/ml, demonstrating superior antimicrobial potency compared to 1,8-cineole [1] [2] [3]. While direct synergy with nisin was not observed for (-)-pulegone, related monoterpenes in the same chemical family have shown promising synergistic interactions.
Compound | MIC (µl/ml) | MBC (µl/ml) | Activity Level |
---|---|---|---|
(-)-Pulegone | 5.85 | 11.71 | High |
1,8-Cineole | 23.43 | 23.43 | Moderate |
Nisin | 6.25 | 6.25 | High |
Monolaurin | 0.031 | 0.031 | Very High |
The mechanism of action involves penetration into bacterial cell walls, leading to protein denaturation and cell membrane disintegration [3]. This results in cytoplasmic leakage, cell lysis, and eventual bacterial death. Time-kill assays have demonstrated that combinations of essential oil components with nisin can achieve greater than 7-log reduction in colony forming units per milliliter within 24 hours of treatment [1] [3].
Cell membrane disruption studies have revealed that (-)-pulegone increases the release of cellular constituents, particularly nucleic acids and proteins, into the bacterial supernatant. This membrane permeabilization effect is measured through optical density changes at 260 nanometers, with increased absorbance indicating greater cellular constituent release [3].
Treatment | Optical Density (260nm) | Cell Constituent Release |
---|---|---|
Control | 0.165 ± 0.014 | Baseline |
1,8-Cineole + Nisin | 1.231 ± 0.016 | Highest |
Nisin alone | 0.455 ± 0.031 | Moderate |
Monolaurin alone | 0.346 ± 0.011 | Low |
The synergistic antimicrobial mechanism operates through multiple pathways: membrane destabilization, enhanced antibiotic penetration, and disruption of bacterial communication systems [4]. Studies utilizing outer membrane permeability tests and zeta potential measurements have demonstrated that essential oil components increase membrane permeability, facilitating the influx of antimicrobial agents and promoting bacterial cell death [4].
(-)-Pulegone exhibits potent inhibitory activity against acetylcholinesterase, a critical enzyme responsible for the breakdown of acetylcholine in neural synapses. Research demonstrates that (-)-pulegone acts as the most effective acetylcholinesterase inhibitor among tested monoterpenes, with an inhibitory concentration fifty of 8.79 mg/L [5] [6].
The acetylcholinesterase inhibition mechanism involves direct binding to the enzyme's active site, preventing the hydrolysis of acetylcholine into choline and acetic acid [7] [8]. This inhibition results in increased acetylcholine levels in neural synapses, which has implications for memory formation and neurological function [7]. Molecular docking studies have revealed that (-)-pulegone displays specific binding interactions with amino acid residues at the catalytic site of acetylcholinesterase through noncovalent interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions [5] [6].
Compound | AChE IC₅₀ (mg/L) | GABA-T IC₅₀ (mg/L) | Mechanism |
---|---|---|---|
(-)-Pulegone | 8.79 | - | Most potent AChE inhibitor |
4-Terpineol | 32.82 | - | Lowest AChE inhibitory effect |
Limonene | - | 11.37 | Highest GABA-T inhibition |
GABA transaminase inhibition represents another significant pharmacological mechanism of (-)-pulegone action. While (-)-pulegone demonstrates moderate effects on GABA transaminase activity, other monoterpenes in similar essential oil formulations show more pronounced inhibition of this enzyme [5] [6]. GABA transaminase catalyzes the degradation of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system [9] [10].
The molecular mechanism of GABA transaminase inhibition involves interference with the enzyme's ability to metabolize GABA, resulting in increased neuronal GABA concentrations [9] [10]. This elevation in GABA levels produces enhanced inhibitory neurotransmission, contributing to potential anxiolytic, anticonvulsant, and sedative effects [11]. Studies have demonstrated that irreversible GABA transaminase inhibitors can induce antinociceptive effects and potentiate morphine activity [10].
Molecular docking analyses have revealed that monoterpenes, including (-)-pulegone, display different binding interactions with amino acid residues at the catalytic sites of both acetylcholinesterase and GABA transaminase enzymes [5] [6]. The binding affinity correlates significantly with biological activity, suggesting that structural modifications could enhance therapeutic potential [5].
(-)-Pulegone demonstrates significant anti-inflammatory activity through modulation of the nuclear factor kappa B pathway, a critical transcriptional regulator of inflammatory responses. Research has established that (-)-pulegone effectively suppresses NF-κB activation and downstream inflammatory mediator production in lipopolysaccharide-stimulated cellular models [12] [13] [14].
The NF-κB pathway modulation mechanism involves multiple levels of intervention. (-)-Pulegone treatment results in dose-dependent inhibition of inflammatory cytokine production, including interleukin-1 beta and interleukin-18 [12] [15]. At concentrations of 0.2 mg/ml, (-)-pulegone achieves approximately 75% inhibition of interleukin-1 beta secretion and 70% reduction in interleukin-18 levels [12].
Treatment Concentration | IL-1β Inhibition (%) | IL-18 Inhibition (%) | NLRP3 Expression Reduction (%) | ROS Level Reduction (%) |
---|---|---|---|---|
Control | 0 | 0 | 0 | 0 |
0.05 mg/mL | 30 | 25 | 40 | 35 |
0.1 mg/mL | 55 | 50 | 60 | 55 |
0.2 mg/mL | 75 | 70 | 80 | 75 |
NLRP3 inflammasome suppression represents a key mechanism through which (-)-pulegone exerts anti-inflammatory effects. The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity and inflammatory responses [12]. (-)-Pulegone treatment significantly reduces NLRP3 expression at both messenger RNA and protein levels, with corresponding decreases in caspase-1 activation and downstream inflammatory cytokine maturation [12].
The molecular mechanism of inflammasome inhibition involves multiple pathways: reactive oxygen species reduction, potassium channel modulation, and direct transcriptional suppression [12]. (-)-Pulegone treatment results in significant decreases in intracellular reactive oxygen species levels, which are critical secondary messengers in inflammasome activation [12]. Studies have demonstrated that high concentrations of extracellular potassium ions can prevent inflammasome activation, suggesting that (-)-pulegone may influence potassium efflux mechanisms [12].
Transcriptional regulation studies have revealed that (-)-pulegone suppresses the expression of multiple inflammatory genes, including those encoding inducible nitric oxide synthase, cyclooxygenase-2, and various cytokines [13] [14]. The compound simultaneously upregulates anti-inflammatory pathways, including nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 signaling [13].
Mitogen-activated protein kinase pathway inhibition represents an additional mechanism of (-)-pulegone anti-inflammatory activity. Research demonstrates that (-)-pulegone suppresses the phosphorylation of extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 mitogen-activated protein kinases [13] [14]. This multi-target inhibition contributes to the comprehensive anti-inflammatory profile of (-)-pulegone.
Irritant